

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

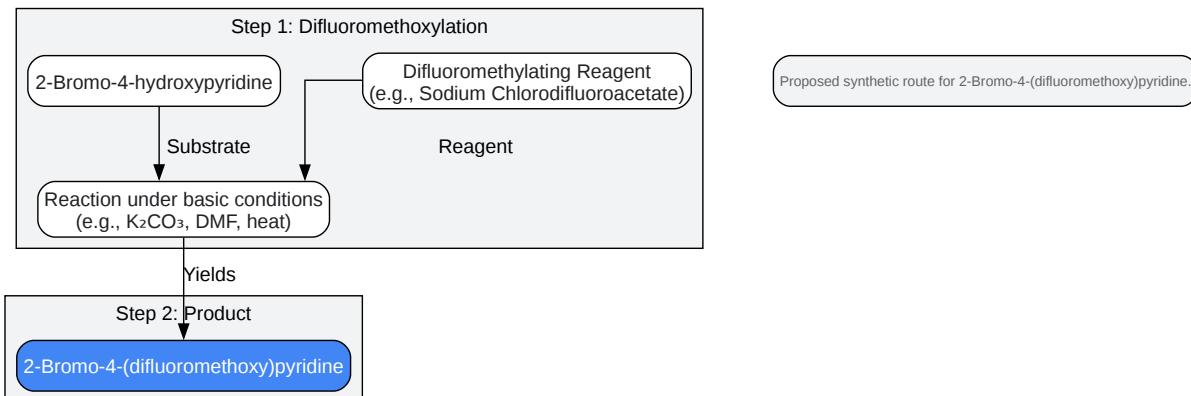
Compound of Interest

Compound Name:	2-Bromo-4-(difluoromethoxy)pyridine
Cat. No.:	B1447272

[Get Quote](#)

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, and its strategic modification with fluorine atoms can profoundly enhance key pharmaceutical properties.^[1] The introduction of a difluoromethoxy (-OCF₂H) group, in particular, is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity by modulating lipophilicity and pKa.^[2]

2-Bromo-4-(difluoromethoxy)pyridine (CAS: 1206984-48-6) emerges as a highly valuable, yet specialized, research intermediate. It combines the electronic benefits of the difluoromethoxy group with the synthetic versatility of a brominated pyridine ring. The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.^[3] This guide provides a comprehensive analysis of the core physicochemical properties of this reagent, offering field-proven experimental protocols and expert insights to empower its effective use in drug discovery and development programs.


Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its application in synthesis and biological screening. The data for **2-Bromo-4-(difluoromethoxy)pyridine** is summarized below. While extensive experimental data is not publicly available, key identifiers and predicted values provide a solid foundation for its use.

Property	Value	Source
CAS Number	1206984-48-6	
Molecular Formula	C ₆ H ₄ BrF ₂ NO	[4]
Molecular Weight	224.00 g/mol	[5]
Monoisotopic Mass	222.94443 Da	[4]
IUPAC Name	2-bromo-4-(difluoromethoxy)pyridine	
InChI Key	WTLCKEHRGDZTGCUHFFFAOYSA-N	
SMILES	C1=CN=C(C=C1OC(F)F)Br	[4]
Predicted XlogP	2.8	[4]
Physical Form	Liquid (presumed)	N/A
Solubility	Soluble in most organic solvents (presumed)	[6]
Stability	Stable under normal conditions	[7]

Proposed Synthesis Workflow

While a specific, published synthesis for **2-Bromo-4-(difluoromethoxy)pyridine** is not readily available, a plausible and robust synthetic route can be designed based on established methodologies for the modification of pyridine rings. A logical approach involves the difluoromethylation of a suitable 4-hydroxypyridine precursor, followed by regioselective bromination.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for **2-Bromo-4-(difluoromethoxy)pyridine**.

Causality Behind Experimental Choices: This proposed pathway prioritizes the installation of the difluoromethoxy group before bromination. 4-Hydroxypyridines are suitable precursors for difluoromethylation reactions. Attempting to brominate 4-(difluoromethoxy)pyridine could lead to a mixture of isomers, making purification challenging. By starting with a pre-brominated precursor, the regiochemistry is controlled, leading to the desired final product.

Spectroscopic Characterization and Analytical Protocols

Structural confirmation and purity assessment are paramount for ensuring the reliability of experimental results.^[8] The following sections detail the expected spectral characteristics of **2-Bromo-4-(difluoromethoxy)pyridine** and provide robust protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are as follows:

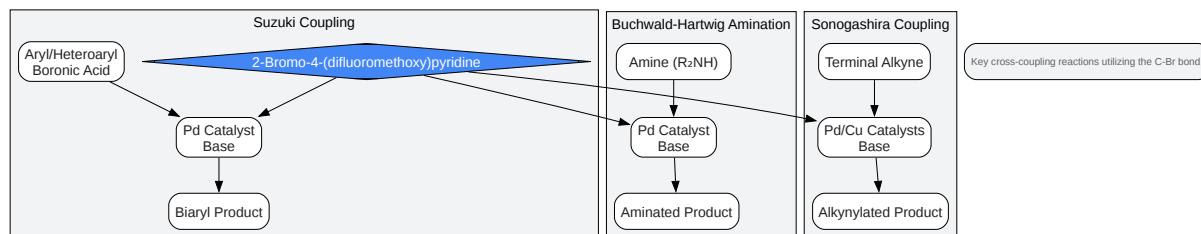
- ^1H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region and a characteristic triplet for the $-\text{OCF}_2\text{H}$ proton.
 - The proton of the $-\text{OCF}_2\text{H}$ group should appear as a triplet (due to coupling with the two fluorine atoms) significantly downfield, likely in the range of δ 6.5-7.5 ppm.
 - The three aromatic protons on the pyridine ring will be influenced by the bromine and difluoromethoxy substituents.
- ^{13}C NMR: The carbon spectrum should display six signals. The carbon attached to the bromine will be downfield, and the carbon in the $-\text{OCF}_2\text{H}$ group will appear as a triplet due to C-F coupling.
- ^{19}F NMR: A single signal is expected for the two equivalent fluorine atoms, likely appearing as a doublet due to coupling with the proton of the $-\text{OCF}_2\text{H}$ group.

Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of the **2-Bromo-4-(difluoromethoxy)pyridine** sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Acquire a standard ^1H spectrum.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Acquire a proton-decoupled ^{19}F spectrum.
- Structural Validation: Confirm the structure by analyzing chemical shifts, multiplicities (splitting patterns), and integration values. The presence of the characteristic $-\text{OCF}_2\text{H}$ triplet in the ^1H NMR and the corresponding doublet in the ^{19}F NMR are key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.


- Expected Data: In Electron Ionization (EI) mode, the mass spectrum will be characterized by the molecular ion peak $[M]^+$. A crucial feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity at m/z 223 (for ^{79}Br) and m/z 225 (for ^{81}Br).[\[9\]](#) PubChemLite predicts several adducts for electrospray ionization, including $[M+\text{H}]^+$ at m/z 223.95171 and $[M+\text{Na}]^+$ at m/z 245.93365.[\[4\]](#)

Protocol: GC-MS Analysis for Purity and Identity

- Sample Preparation: Prepare a dilute solution (~100 $\mu\text{g/mL}$) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
- GC Method:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).[\[8\]](#)
 - Carrier Gas: Helium.
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[\[8\]](#)
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 350.
- Data Analysis: Identify the main peak in the total ion chromatogram. The corresponding mass spectrum should confirm the molecular weight and the characteristic bromine isotopic pattern. Purity is determined by the area percentage of the main peak.[\[8\]](#)

Reactivity Profile and Synthetic Utility

The synthetic utility of **2-Bromo-4-(difluoromethoxy)pyridine** is primarily dictated by the reactivity of the C-Br bond. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions utilizing the C-Br bond.

Expert Insight: The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group makes the C-Br bond at the 2-position sufficiently activated for oxidative addition to a palladium(0) catalyst. This allows for efficient coupling with a wide range of partners, including boronic acids (Suzuki), amines (Buchwald-Hartwig), and alkynes (Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[\[10\]](#)[\[11\]](#)

Applications in Drug Development

2-Bromo-4-(difluoromethoxy)pyridine is not merely a reagent but a strategic tool for addressing common challenges in drug discovery.

- **Metabolic Stability:** The difluoromethoxy group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methoxy group with -OCF₂H

can significantly prolong a compound's half-life.

- **Modulation of Physicochemical Properties:** The $-\text{OCF}_2\text{H}$ group acts as a "lipophilic hydrogen bond donor," allowing it to fine-tune a molecule's solubility, lipophilicity, and cell permeability to achieve an optimal ADME (absorption, distribution, metabolism, and excretion) profile.
- **Scaffold for Targeted Therapies:** As a versatile building block, it enables the synthesis of complex ligands for various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, which are critical in oncology, inflammation, and neuroscience research.^[3]

Conclusion

2-Bromo-4-(difluoromethoxy)pyridine is a powerful and versatile building block for modern drug discovery. Its unique combination of a synthetically accessible C-Br bond and the advantageous properties of the difluoromethoxy group provides researchers with a valuable tool for synthesizing novel chemical entities. By understanding its core physicochemical properties, expected spectral characteristics, and reactivity profile, scientists can confidently integrate this reagent into their synthetic workflows to accelerate the development of next-generation therapeutics. The protocols and insights provided in this guide serve as a self-validating system to ensure the efficient and effective application of this strategic chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 2-bromo-4-(difluoromethoxy)pyridine (C₆H₄BrF₂NO) [pubchemlite.lcsb.uni.lu]

- 5. appretech.com [appretech.com]
- 6. chembk.com [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. ossila.com [ossila.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1447272#physicochemical-properties-of-2-bromo-4-difluoromethoxy-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com